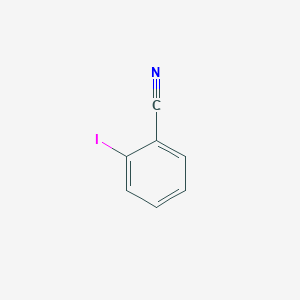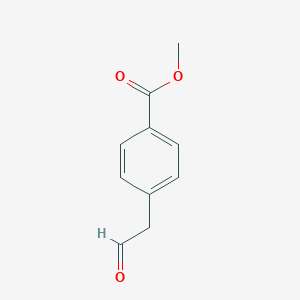
Methyl 4-(2-oxoethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-oxoethyl)benzoate” is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzoic acid, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. The compound can be synthesized from 4-carboxymethyl-benzoic acid and methanol in the presence of a strong acid . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C10H10O3 . The compound has a molecular weight of 178.185 Da . The exact mass of the compound is 178.062988 Da .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with strong oxidizing agents, strong acids, and bases . The compound is combustible, and its containers may explode when heated .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 178.185 Da . It has a density of 1.1±0.1 g/cm3 . The boiling point of the compound is 296.0±23.0 °C at 760 mmHg . The compound is a crystal or lump in physical form .Applications De Recherche Scientifique
1. Chemical Synthesis and Organic Compounds
Methyl 4-(2-oxoethyl)benzoate is used in the synthesis of various organic compounds. For example, it is involved in the cyclization process to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, a process that is not influenced by the strength of the base used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
2. Electrochemical Properties
In the field of electrochemistry, derivatives of this compound, such as polypyrrole derivatised with Methyl Red, have been studied for their electrochromic properties. This research is significant for applications in pH sensors (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
3. Photoluminescence and Liquid Crystals
This compound is also involved in synthesizing derivatives with photoluminescent properties. Studies have shown that these compounds exhibit significant photoluminescence quantum yields, which are useful in the development of new liquid crystal displays and optical devices (Han, Wang, Zhang, & Zhu, 2010).
4. Material Science
In material science, compounds related to this compound, such as phenacyl benzoates, have shown potential in synthetic and photochemistry applications due to their commercial importance and ease of cleavage under mild conditions (Kumar, Chia, Ooi, Quah, Kumar, Chandraju, & Fun, 2014).
5. Biomedical Applications
Some derivatives of this compound exhibit biomedical properties, such as anti-tyrosinase activities. These activities are critical for developing treatments for conditions like hyperpigmentation (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).
6. Antioxidant Properties
The antioxidant properties of this compound derivatives have been investigated, with findings indicating mild antioxidant ability compared to standard antioxidants like BHT. This research contributes to the development of new antioxidant compounds in pharmacology (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).
Safety and Hazards
“Methyl 4-(2-oxoethyl)benzoate” is a combustible material . It is harmful if swallowed and can cause harm to aquatic life . Precautionary measures include avoiding prolonged exposure, not breathing dust or vapor, and not getting the compound in eyes, on skin, or on clothing .
Relevant Papers The relevant papers on “this compound” include studies on its synthesis, spectral analysis, structural elucidation, and quantum chemical studies . These papers provide valuable insights into the properties and potential applications of the compound .
Propriétés
IUPAC Name |
methyl 4-(2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGGDULWDLYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551127 | |
| Record name | Methyl 4-(2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106918-32-5 | |
| Record name | Methyl 4-(2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


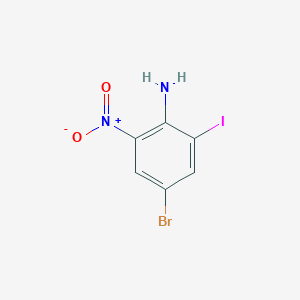
![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)

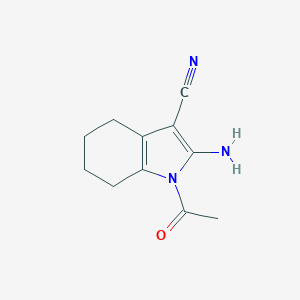

![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)


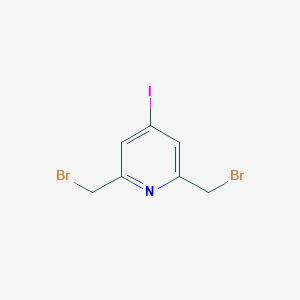
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)


